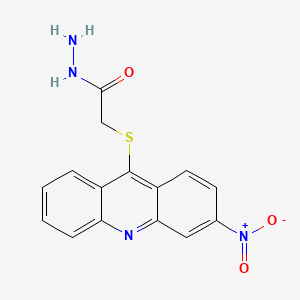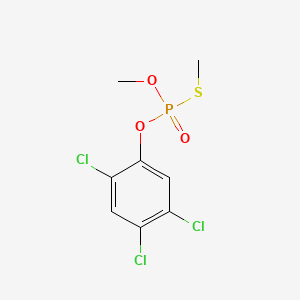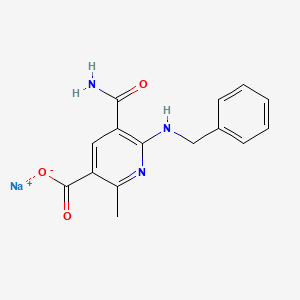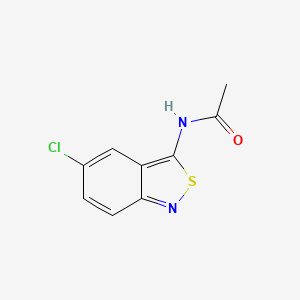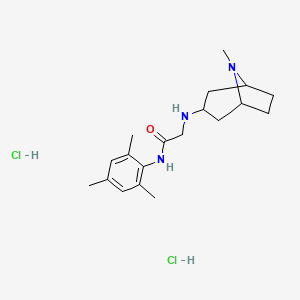
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a fluoro-substituted benzothiazole moiety and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzothiazole Moiety: The benzothiazole ring can be introduced via a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield a ketone, while substitution could yield a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The fluoro group could enhance its binding affinity or stability, while the benzothiazole moiety might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazol-5-ol, 1-(2-benzothiazolyl)-3-methyl-: Lacks the fluoro group, which might affect its reactivity and binding properties.
1H-Pyrazol-5-ol, 1-(6-chloro-2-benzothiazolyl)-3-methyl-: Contains a chloro group instead of a fluoro group, which could influence its chemical behavior and biological activity.
Uniqueness
The presence of the fluoro group in 1H-Pyrazol-5-ol, 1-(6-fluoro-2-benzothiazolyl)-3-methyl- makes it unique compared to its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, lipophilicity, and binding affinity to biological targets.
Properties
CAS No. |
92537-77-4 |
|---|---|
Molecular Formula |
C11H8FN3OS |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H8FN3OS/c1-6-4-10(16)15(14-6)11-13-8-3-2-7(12)5-9(8)17-11/h2-5,14H,1H3 |
InChI Key |
ILBWUZVFHLBMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


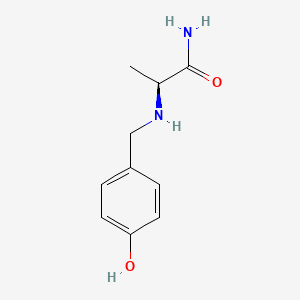

![Bis[(pentabromophenyl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12700368.png)



